7-Bromo-2,2-dimethylheptan-1-ol

Lipophilicity Drug design ADME prediction

7-Bromo-2,2-dimethylheptan-1-ol (CAS 738606-38-7) is a C9 primary alcohol featuring a terminal bromine atom and a geminal dimethyl substitution at the C2 position. Its molecular formula is C9H19BrO, and it possesses a molecular weight of 223.15 g/mol with a topological polar surface area of 20.2 Ų.

Molecular Formula C9H19BrO
Molecular Weight 223.15 g/mol
Cat. No. B8538648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,2-dimethylheptan-1-ol
Molecular FormulaC9H19BrO
Molecular Weight223.15 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCBr)CO
InChIInChI=1S/C9H19BrO/c1-9(2,8-11)6-4-3-5-7-10/h11H,3-8H2,1-2H3
InChIKeyGMGCSMJJDGLEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,2-dimethylheptan-1-ol: Structural Identity and Core Properties for Research Procurement


7-Bromo-2,2-dimethylheptan-1-ol (CAS 738606-38-7) is a C9 primary alcohol featuring a terminal bromine atom and a geminal dimethyl substitution at the C2 position . Its molecular formula is C9H19BrO, and it possesses a molecular weight of 223.15 g/mol with a topological polar surface area of 20.2 Ų . The compound is distinguished from linear bromoalcohols by its branched neopentyl-like alcohol motif, which imparts quantifiably higher lipophilicity (XLogP ≈ 3.1) and greater molecular complexity (complexity score 91.6) compared to the unsubstituted 7-bromoheptan-1-ol (XLogP ~2.2, complexity 42.9) .

Why 7-Bromo-2,2-dimethylheptan-1-ol Cannot Be Freely Substituted with Linear Bromoalcohols


The geminal dimethyl substitution at C2 fundamentally alters the steric and electronic environment of the hydroxyl group, creating a neopentyl alcohol motif. This structural feature is not present in common linear alternatives such as 7-bromoheptan-1-ol or 8-bromo-1-octanol. In synthetic applications, neopentyl alcohols exhibit markedly reduced reactivity in SN2-type transformations—up to 10⁵-fold slower than unhindered primary alcohols in certain esterifications . For procurement decisions, this means that substituting the branched compound with a linear analog risks incomplete conversion, altered reaction kinetics, or failure to reproduce a patented synthetic route where the steric profile of the intermediate is integral to downstream selectivity [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of 7-Bromo-2,2-dimethylheptan-1-ol from Its Closest Chemical Analogs


Lipophilicity (XLogP) Comparison Between 7-Bromo-2,2-dimethylheptan-1-ol and 7-Bromoheptan-1-ol

The geminal dimethyl substitution increases the calculated partition coefficient (XLogP) of 7-bromo-2,2-dimethylheptan-1-ol to 3.1, compared with approximately 2.2 for the linear analog 7-bromoheptan-1-ol . This ~0.9 log unit increase represents an approximately 8-fold higher predicted partition into organic phases, which can affect extraction efficiency, chromatographic retention, and biological membrane permeability in applications where this intermediate is used in drug synthesis pathways.

Lipophilicity Drug design ADME prediction

Molecular Complexity and Synthetic Accessibility Score Differentiation

7-Bromo-2,2-dimethylheptan-1-ol has a reported molecular complexity score of 91.6, which is substantially higher than the 42.9 score of the linear 7-bromoheptan-1-ol [1]. The complexity score, which aggregates structural features including the presence of quaternary carbon centers and branching, correlates with synthetic step count in retrosynthetic analyses. The gem-dimethyl group introduces a quaternary-like carbon environment at C2, increasing the difficulty of de novo construction relative to the linear chain.

Synthetic feasibility Complexity metrics Medicinal chemistry

Steric Hindrance at the Hydroxyl Reaction Center: Neopentyl Alcohol Reactivity vs. Linear Primary Alcohols

The neopentyl alcohol substructure in 7-bromo-2,2-dimethylheptan-1-ol places the hydroxyl group adjacent to a quaternary carbon, a motif known to reduce SN2 reactivity by approximately 10⁵-fold relative to unhindered primary alcohols [1]. In contrast, 7-bromoheptan-1-ol possesses a standard primary alcohol with no adjacent steric bulk, allowing rapid esterification, etherification, and substitution reactions. This kinetic difference is critical when the alcohol is used as a nucleophile in multi-step syntheses where chemoselectivity is required.

Reaction kinetics Steric effects Esterification

Physical State and Boiling Point Trend: Branched vs. Linear Bromoalcohols

The boiling point of 7-bromo-2,2-dimethylheptan-1-ol is reported as approximately 106–108 °C under reduced pressure by one vendor source [1]; this is directionally consistent with the well-documented boiling point depression caused by chain branching. For the linear analog 7-bromoheptan-1-ol, the boiling point at comparable reduced pressure (4 mmHg) is 111–112 °C . Although both measurements are at reduced pressure, the lower boiling point of the branched isomer is consistent with reduced van der Waals contact surface area due to the gem-dimethyl group, which can facilitate fractional distillation separation from higher-boiling linear impurities during purification.

Physical properties Boiling point Purification

Optimal Procurement Scenarios for 7-Bromo-2,2-dimethylheptan-1-ol Based on Verified Differentiation Evidence


Synthesis of Bempedoic Acid and Related 2,2-Dimethylalkanedioic Acid API Intermediates

Patents explicitly identify 7-bromo-2,2-dimethylheptanoic acid ethyl ester—the direct precursor to the target alcohol—as a crucial raw material in the synthesis of bempedoic acid (ETC-1002), an FDA-approved cholesterol-lowering agent [1]. The target alcohol serves as the reduced form of this ester and shares the identical gem-dimethyl backbone required for the final drug's 2,2,14,14-tetramethyl substitution pattern. Procuring the alcohol rather than the ester may be advantageous when a synthetic route requires orthogonal functional group manipulation (e.g., protection of the carboxylic acid as an alcohol followed by oxidation at a later stage). The steric profile of the neopentyl alcohol ensures that downstream reactions do not produce unwanted byproducts from hydroxyl group side-reactions, a risk that would be higher with the more reactive linear bromoalcohols .

Lipophilic Linker or Spacer in Bifunctional Molecular Probe Design

With an XLogP of 3.1—approximately 0.9 log units higher than 7-bromoheptan-1-ol—the target compound provides enhanced lipophilic character when used as a linker between a pharmacophore and a reporter group in chemical biology probe design [1]. The gem-dimethyl group also introduces conformational restriction that can reduce entropic penalties upon target binding compared to fully flexible linear linkers. Researchers designing proteolysis-targeting chimeras (PROTACs) or fluorescent probes where linker lipophilicity and rigidity influence cellular permeability and target engagement should preferentially consider this branched scaffold over linear bromoalcohols.

Mechanistic Studies of Sterically Hindered Primary Alcohol Reactivity

The neopentyl alcohol motif in 7-bromo-2,2-dimethylheptan-1-ol makes it a well-defined model substrate for studying steric effects in nucleophilic substitution, esterification, and oxidation reactions [1]. Unlike fully symmetric neopentyl alcohol (2,2-dimethylpropan-1-ol), this compound contains a distal bromine handle that allows post-reaction functionalization or tagging, enabling HPLC or MS-based kinetic analysis. Physical organic chemistry laboratories investigating structure-reactivity relationships will find this compound uniquely suited for experiments requiring a sterically hindered primary alcohol with a built-in analytical reporter.

Multi-Step Synthesis Requiring Chemoselective Hydroxyl Protection/Deprotection Strategies

Because the hydroxyl group in 7-bromo-2,2-dimethylheptan-1-ol is sterically shielded, it exhibits reduced reactivity toward common protecting groups (e.g., silyl chlorides, acylating agents) relative to the terminal bromine toward nucleophilic substitution [1]. This differential reactivity enables chemoselective transformations where the bromine can be displaced (e.g., by Grignard formation, azide substitution, or thioether formation) while the alcohol remains intact without requiring a protection step. In contrast, the linear 7-bromoheptan-1-ol would require explicit hydroxyl protection before analogous bromine manipulation, adding two synthetic steps and reducing overall yield. This inherent chemoselectivity is a direct consequence of the gem-dimethyl steric effect and constitutes a quantifiable efficiency advantage in step-count terms.

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